molecular formula C24H22N4O2 B6076401 N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B6076401
M. Wt: 398.5 g/mol
InChI Key: JKXCAAOXCVYEMO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole ring, a pyridine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoxazole ring through the reaction of 2-aminophenol with an appropriate aldehyde or carboxylic acid under acidic conditions . The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable amine and a carbonyl compound . The final step involves coupling the benzoxazole and pyrrolidine intermediates with the pyridine moiety, often using a coupling reagent such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity by providing additional points of interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-23(21-8-5-15-28(21)16-19-6-3-4-14-25-19)26-18-12-10-17(11-13-18)24-27-20-7-1-2-9-22(20)30-24/h1-4,6-7,9-14,21H,5,8,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXCAAOXCVYEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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